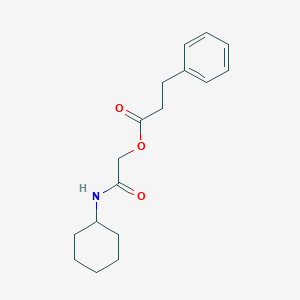
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in various physiological processes, including inflammation and pain. By inhibiting COX-2, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-bacterial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its ability to inhibit COX-2 selectively, without affecting the activity of the related enzyme COX-1. This selectivity reduces the risk of unwanted side effects, such as gastrointestinal ulcers and bleeding, which are commonly associated with non-selective COX inhibitors. However, one of the limitations of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in scientific research. One potential direction is the development of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide-based fluorescent probes for detecting hydrogen peroxide in vivo. Another potential direction is the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide as a scaffold for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, the development of more water-soluble derivatives of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide could expand its potential applications in various experimental settings.
Méthodes De Synthèse
The synthesis of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the reaction of 2-bromo-4-nitroaniline with 4-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with acryloyl chloride to obtain N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide, which is a reactive oxygen species involved in various physiological processes.
Propriétés
Formule moléculaire |
C18H17BrN2O4 |
|---|---|
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17BrN2O4/c1-2-11-25-15-7-3-13(4-8-15)5-10-18(22)20-17-9-6-14(21(23)24)12-16(17)19/h3-10,12H,2,11H2,1H3,(H,20,22)/b10-5+ |
Clé InChI |
OWRVPIGRDXKJFC-BJMVGYQFSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




